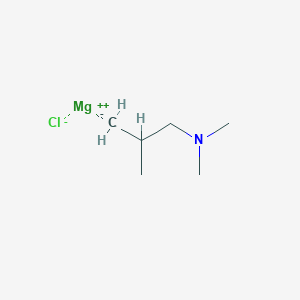
magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride is a compound that combines magnesium with an organic amine and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride typically involves the reaction of magnesium with 2-methanidyl-N,N-dimethylpropan-1-amine in the presence of a chloride source. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This includes the use of continuous reactors, high-purity reagents, and stringent quality control measures to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride is used as a reagent in organic synthesis. It acts as a Lewis acid catalyst in various transformations, including the preparation of heterocyclic compounds and the protection of functional groups .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Magnesium ions play a crucial role in many enzymatic reactions, and the compound’s unique structure allows it to interact with biological molecules in specific ways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its reactivity and catalytic properties make it valuable in manufacturing processes .
Mecanismo De Acción
The mechanism by which magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride exerts its effects involves the interaction of magnesium ions with molecular targets. Magnesium ions can act as cofactors for enzymes, influencing their activity and stability. The organic amine component may also interact with biological molecules, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride: A simple inorganic compound used in various applications, including deicing and as a source of magnesium ions.
N,N-dimethylpropan-1-amine: An organic amine with similar structural features but lacking the magnesium and chloride components.
Uniqueness
Magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride is unique due to its combination of magnesium, organic amine, and chloride. This unique structure imparts specific chemical properties and reactivity, making it valuable in diverse applications .
Propiedades
IUPAC Name |
magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.ClH.Mg/c1-6(2)5-7(3)4;;/h6H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVLAXINSZWTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])CN(C)C.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
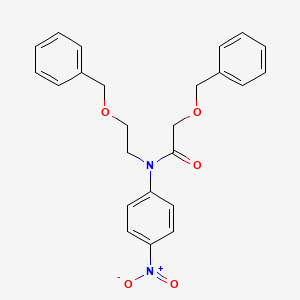
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)

![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)
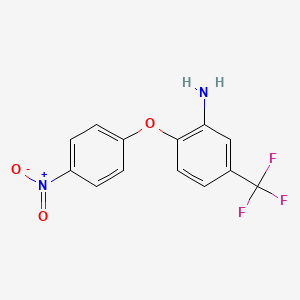

![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
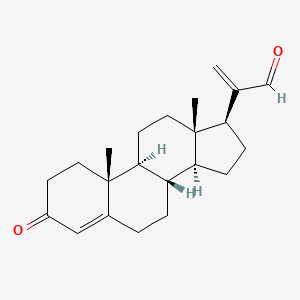
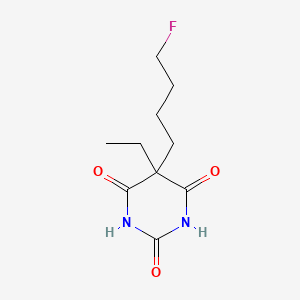
![Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B15290739.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)

![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
